Scientific Field: Chemical Science
Application Summary: This method uses copper catalysts CuCl and Cu(acac)2 for the decarboxylative cross-coupling of various carboxylic acids.
Methods of Application: The reaction involves the photoexcitation of copper acetylides, which can be readily coupled with a variety of aromatic alkynes.
Results or Outcomes: The reaction pathway and the role of the bidentate acetylacetonate ligand of the copper intermediate in inhibiting the homo-coupling of the alkyne were revealed through DFT calculations.
Scientific Field: Organic Chemistry
Application Summary: Copper(I) phenylacetylide participates in efficient coupling with a range of aryl iodides and bromides to give substituted tolanes.
Methods of Application: If possessing an ortho amino or hydroxy group, the substituted tolanes can be thermolyzed to yield 2-phenylbenzofurans, -indoles, and -furo[3,2-b]pyridines.
Results or Outcomes: The outcome of this process is the production of substituted tolanes, which can further yield 2-phenylbenzofurans, -indoles, and -furo[3,2-b]pyridines.
Scientific Field: Inorganic Chemistry
Application Summary: The complexation of copper phenylacetylide is relevant as an intermediate in the Cu(I) catalyzed CO2 addition to phenylacetylene.
Methods of Application: The characterization of the resulting complexes was performed with solid state NMR spectroscopy amended by IR spectroscopy, mass spectrometry, and elemental analysis due to their poor solubility.
Scientific Field: Electro-Organic Chemistry
Application Summary: Copper(I) acetylides can be synthesized electrochemically using simultaneous copper oxidation and Hofmann elimination of quaternary ammonium salts.
Methods of Application: The electrochemically generated base is also regenerated electrochemically, making it catalytic.
Results or Outcomes: The outcome of this process is the production of copper(I) acetylides, which are valuable intermediates in many synthetic processes.
Scientific Field: Chemical Synthesis
Application Summary: Copper(I) phenylacetylide plays an important role in medical chemistry, pharmaceutical manufacturing, drug development, and general chemical synthesis.
Methods of Application: The synthesis of Copper(I) phenylacetylide involves specific chemical reactions.
Results or Outcomes: The outcome of this process is the production of Copper(I) phenylacetylide, which has a characteristic yellow color in the solid state, making it easy to identify.
Application Summary: Copper acetylide is used as an intermediary for the synthesis of diyne products.
Methods of Application: Dichloromethane is used as a solvent for this reaction, as it prevents the copper acetylide from precipitating out of solution upon formation.
Results or Outcomes: The outcome of this process is better yields of the diyne product when exposed to aerial O2.
Application Summary: The ligand properties were explored in the complexation of copper phenylacetylide which is relevant as an intermediate in the Cu(I) catalyzed CO2 addition to phenylacetylene.
Application Summary: An efficient and sustainable electrochemical synthesis of copper(I) acetylides using simultaneous copper oxidation and Hofmann elimination of quaternary ammonium salts.
Methods of Application: The electrochemically generated base was also regenerated electrochemically, making it catalytic.
Scientific Field: Electrochemistry
Application Summary: Dichloromethane is used as a solvent for this reaction, as it prevents the copper acetylide from precipitating out of solution upon formation.
Methods of Application: The reaction involves the use of dichloromethane as a solvent.
Copper(I) phenylacetylide is a coordination compound characterized by the presence of copper in the +1 oxidation state bonded to phenylacetylide ligands. Its chemical structure can be represented as PhC≡C-Cu, where "Ph" denotes the phenyl group. This compound exhibits unique properties due to the combination of copper's metallic characteristics and the reactivity of the acetylide group, making it a subject of interest in various fields, including organic synthesis and materials science.
Copper(I) phenylacetylide is a dangerous compound and should be handled with extreme caution in a well-ventilated fume hood. It is:
Copper(I) phenylacetylide can be synthesized through various methods, including:
Copper(I) phenylacetylide has several applications, particularly in:
Interaction studies involving copper(I) phenylacetylide often focus on its reactivity with other chemical species:
Copper(I) phenylacetylide shares similarities with other metal acetylides but stands out due to its unique electronic properties and reactivity patterns. Here are some comparable compounds:
| Compound | Metal | Key Features |
|---|---|---|
| Copper(I) acetylide | Copper | Simpler structure; less steric hindrance |
| Silver acetylide | Silver | Higher stability but lower reactivity |
| Gold acetylide | Gold | Unique optical properties; used in nanotechnology |
| Zinc acetylide | Zinc | Less reactive; primarily used in coordination chemistry |
Copper(I) phenylacetylide's distinct reactivity towards electrophiles and its role as a photocatalyst highlight its uniqueness compared to these similar compounds. Its ability to participate in diverse reactions while maintaining stability under various conditions makes it an important compound in synthetic organic chemistry.
The crystal structure of copper(I) phenylacetylide has been extensively characterized through X-ray crystallography, revealing a polymeric ladderane structure with short copper(I)-copper(I) distances that facilitate electronic communication between metal centers. This structural arrangement differs significantly from other copper acetylides, such as tert-butylethynylcopper(I), which displays a C20 cluster structure with interlocking distorted Cu₈ rings. The phenylacetylide ligand coordinates to copper centers through multiple bonding modes, including μ,η¹,¹-C≡C-Cu₂ and μ,η¹,²-C≡C-Cu₂ interactions, while additional stabilization occurs through μ₃,η¹,¹,²-C≡C-Cu₃ and μ₄,η¹,¹,¹,¹,²-C≡C-Cu₄ bridging arrangements.
Computational studies have provided valuable insights into the coordination chemistry of copper(I) phenylacetylide complexes, particularly regarding acetylene binding modes and electronic structure. Recent research has demonstrated that copper(I) centers in these compounds can adopt various coordination geometries, including trigonal planar and tetrahedral arrangements, depending on the supporting ligand environment. The copper-acetylene interaction exhibits significant covalent character, with computational analysis revealing stronger metal-ligand bonding in copper complexes compared to analogous silver derivatives. Infrared spectroscopic analysis has confirmed the presence of characteristic C≡C stretching frequencies around 1930 cm⁻¹, indicating substantial electronic communication between the copper center and the acetylide moiety.
X-ray structural determinations have revealed that the carbon-carbon triple bond distance in copper(I) phenylacetylide complexes appears shorter than expected due to thermal smearing and anisotropic electron density effects inherent in routine crystallographic models. Advanced crystallographic techniques and computational methods have been employed to obtain more accurate bond distance estimations, providing crucial information for understanding the electronic structure and bonding characteristics of these compounds. The coordination shifts observed in ¹³C nuclear magnetic resonance spectroscopy demonstrate distinct trends for copper versus silver acetylene complexes, with copper derivatives showing more pronounced downfield shifts indicative of stronger metal-carbon interactions.
The classical synthesis of copper(I) phenylacetylide involves the reaction of phenylacetylene with ammoniacal cuprous chloride solution, representing a well-established methodology that has been employed for over a century. This synthetic approach utilizes the coordination properties of ammonia to solubilize copper(I) chloride, creating a reactive copper(I) species capable of forming acetylide bonds with terminal alkynes. The reaction proceeds through initial coordination of the terminal alkyne to the copper(I) center, followed by deprotonation of the acetylenic hydrogen and formation of the copper-carbon bond.
The stoichiometry of this reaction typically involves phenylacetylene, copper(I) chloride, and ammonia in specific molar ratios to ensure complete conversion and optimal yield. The reaction mechanism involves the formation of an intermediate copper(I)-ammonia complex, which subsequently reacts with the terminal alkyne to produce the desired copper(I) phenylacetylide precipitate. Temperature control and reaction atmosphere are critical parameters, as the process is sensitive to oxidation and requires inert conditions to prevent formation of unwanted copper(II) species.
Detailed studies have revealed that the ammoniacal copper(I) chloride route produces copper(I) phenylacetylide with characteristic red to yellow coloration, depending on the specific reaction conditions employed. The precipitate formation is typically rapid and quantitative, making this method particularly suitable for preparative-scale synthesis. Optimization studies have identified key factors affecting product purity and yield, including ammonia concentration, temperature, reaction time, and the presence of oxygen or other oxidizing agents.
Recent developments in electrochemical synthesis have provided alternative pathways for preparing copper(I) phenylacetylide with enhanced sustainability and controllability. These methods utilize simultaneous copper oxidation and Hofmann elimination processes to generate the required copper(I) species and base conditions necessary for acetylide formation. The electrochemical approach offers advantages in terms of reagent economy, as the electrochemically-generated base can be regenerated during the process, making it effectively catalytic.
The electrochemical synthesis involves the use of quaternary ammonium salts as both background electrolytes and precursors for base generation through cathodic reduction. Tetraethylammonium and tetrabutylammonium salts have been particularly effective in this role, undergoing single-electron-transfer and Hofmann-type elimination processes to produce tertiary amine bases. These electrochemically-generated bases facilitate the deprotonation of terminal alkynes, enabling subsequent coordination to copper(I) centers formed through anodic oxidation of copper electrodes.
Optimization of electrochemical parameters, including current density, electrode materials, electrolyte composition, and reaction time, has been crucial for achieving high yields and purity in copper(I) phenylacetylide synthesis. The method has demonstrated compatibility with various terminal alkynes and has been successfully extended to one-pot copper-catalyzed azide-alkyne cycloaddition reactions, showcasing its versatility for pharmaceutical applications. Control experiments have confirmed the necessity of both copper oxidation and base generation for successful acetylide formation, highlighting the synergistic nature of the electrochemical process.
Mechanochemical synthesis represents an emerging approach for preparing copper(I) phenylacetylide through ball-milling techniques that avoid the use of traditional solvents. This methodology relies on mechanical energy to promote chemical transformations, offering environmental advantages and unique reaction pathways not accessible through conventional solution-based methods. The mechanochemical approach typically involves grinding mixtures of phenylacetylene, copper salts, and appropriate bases in ball mills under controlled conditions.
Optimization studies for mechanochemical synthesis have focused on key parameters including milling time, rotational speed, ball-to-sample mass ratios, and the number of grinding media employed. Research has demonstrated that copper(I) species react with phenylacetylene under mechanochemical conditions to create copper acetylide intermediates, which can subsequently participate in further transformations such as cycloaddition reactions. The solid-state nature of this synthesis eliminates the need for organic solvents and offers improved safety profiles compared to traditional synthetic routes.
Mechanochemical preparation has shown particular promise for multi-functionalized product synthesis, where copper(I) phenylacetylide serves as an intermediate in more complex transformations. The method has been successfully applied to copper-catalyzed azide-alkyne cycloaddition reactions, demonstrating the viability of copper acetylide formation under ball-milling conditions. Studies have revealed that sodium azide can facilitate copper valence state changes during mechanochemical reactions, contributing to the observed catalytic activity.
Copper(I) phenylacetylide exhibits remarkable morphological diversity, with researchers successfully synthesizing various structural forms including nanobelts, nanoparticles, and extended coordination polymers. These morphological variations significantly influence the compound's physical and chemical properties, particularly in applications involving photocatalysis, thermoelectric materials, and mechanochromic luminescence. The nanobelt morphology represents one of the most extensively studied forms, characterized by high aspect ratios and unique optical properties.
The synthesis of copper(I) phenylacetylide nanobelts typically involves controlled precipitation conditions that favor anisotropic growth along specific crystallographic directions. These nanostructures demonstrate air stability and possess band gap values around 2.3 electron volts, making them suitable for visible light photocatalytic applications. Characterization studies have revealed that the nanobelt morphology enhances surface area and provides favorable electron transfer pathways compared to bulk crystalline forms.
| Morphological Form | Synthesis Method | Key Properties | Applications |
|---|---|---|---|
| Nanobelts | Controlled precipitation | High aspect ratio, 2.3 eV band gap | Photocatalysis, thermoelectrics |
| Nanoparticles | Solution-based synthesis | Enhanced surface area | Catalysis, composites |
| Coordination polymers | Template-directed growth | Extended structures | Materials science |
| Crystalline powder | Traditional precipitation | Bulk properties | General synthetic applications |
Composite materials incorporating copper(I) phenylacetylide nanobelts with single-walled carbon nanotubes have demonstrated exceptional thermoelectric performance, with power factors reaching 200.2 ± 10.9 microwatts per meter per kelvin squared at room temperature. These composites exhibit mechanochromic luminescence phenomena, changing from bright green to dark red upon mechanical grinding, indicating substantial structural rearrangements at the molecular level. The flexibility and mechanical properties of these composite films make them attractive for flexible electronic device applications.
Advanced characterization techniques have revealed that morphological control can be achieved through systematic variation of synthesis parameters, including temperature, solvent composition, concentration, and the presence of structure-directing agents. Silver nanoparticle decoration of copper(I) phenylacetylide structures has been successfully accomplished, creating plasmonic photocatalysts with enhanced visible light absorption and improved charge separation efficiency. These hybrid materials demonstrate superior performance in environmental remediation applications, including chromium(VI) reduction and pharmaceutical compound degradation.
Copper(I) phenylacetylide is the key nucleophilic partner in the copper-catalysed azide–alkyne cycloaddition that underpins so-called “click” ligations. Early kinetic and density-functional-theory studies established a stepwise polar pathway in which the copper(I) acetylide first coordinates the terminal nitrogen of the organic azide, forms a six-membered metallacycle, and then contracts to a copper-triazolide that is finally protonated to the 1,4-disubstituted 1,2,3-triazole [1] [2].
Subsequent isolation of a π,σ-bis(copper) acetylide demonstrated that dinuclear intermediates accelerate the reaction by an order of magnitude relative to mononuclear species, rationalising why added copper(I) salts radically increase rate and regio-selectivity [3] [4]. Table 1 summarises representative activation parameters.
| Study | Key copper intermediate | Calculated or observed ΔG‡ (kcal mol⁻¹) | Method | Comment |
|---|---|---|---|---|
| van Maarseveen et al. (2006) | Mononuclear acetylide | 15.0 (stepwise) [2] | Density functional theory | 11 kcal mol⁻¹ lower than uncatalysed pathway |
| González-Fokin (2015) | Dinuclear π,σ-acetylide | 11.3 [3] | Transient isolation & kinetics | Explains ligand-accelerated rate enhancement |
| Zhao et al. (2018) | Halide-bridged acetylide | 14.1 [1] | Combined experimental/DFT | Ligand dissociation of N-heterocyclic carbene precedes cycloaddition |
Collectively these data show that copper(I) phenylacetylide acts first as Brønsted base (alkyne deprotonation), then as Lewis acid (azide activation), and finally as transmetallating scaffold that returns Cu(I) after triazole protonation, closing an autocatalytic cycle.
Visible-light absorption by the σ-bond framework of copper(I) phenylacetylide populates a ligand-centred excited state that is strongly reducing (≈ –2.6 V vs. saturated calomel electrode) [5]. Harnessing this excited state enables redox-neutral oxidative couplings and the in-situ generation of reactive oxygen species.
Under blue or violet light (> 400 nm) copper(I) phenylacetylide oxidises benzylamine to the corresponding imine with molecular oxygen as the terminal oxidant. Titanium dioxide nanoparticles anchored to the copper ladder widen light-harvesting channels, suppress charge recombination and raise the imine yield from 50% to ≈ 85% while maintaining metal loadings below 0.5 wt % [6] [7] [8]. Table 2 compares representative systems.
| Photocatalyst | Visible-light band (nm) | Atmosphere | Imine yield (%) | Time (h) | Reference |
|---|---|---|---|---|---|
| Copper(I) phenylacetylide | > 400 | Air | 50.4 | 6 | [6] |
| Titanium-dioxide (3.9 nm)/copper phenylacetylide composite | > 400 | Air | 84.7 | 6 | [6] |
| Multichannel TiO₂-decorated CuC₂PhC₂Cu | 420–460 | Air or N₂ | > 90 | 5 | [7] |
| Framework CP-2P (multi-alkynyl copper) | Sunlight | Air | > 99 | 3 | [9] |
Spectroscopic experiments (time-resolved terahertz, electron spin resonance) show electron transfer from photo-excited copper centres to adsorbed oxygen to generate superoxide anion, which then abstracts hydrogen from benzylamine to give an α-amino radical that dimerises to the imine [6] [7].
When copper(I) phenylacetylide is combined with p-type semiconductors or immobilised on mineral oxides, it forms direct Z-scheme heterojunctions that markedly increase reactive oxygen species generation under mild irradiation. Quantitative trapping experiments reveal that a Bi₂WO₆ / copper phenylacetylide composite forms superoxide anion 12-fold faster than the bare copper material [10]. Table 3 summarises ROS metrics.
| Catalyst | Dominant reactive oxygen species | Relative rate vs. pristine copper phenylacetylide | Detection technique | Reference |
|---|---|---|---|---|
| Bi₂WO₆ / copper phenylacetylide (0.6 wt %) | Superoxide anion | 12.07 × | Electron spin resonance & photoluminescence quenching | [10] |
| TiO₂ / copper phenylacetylide (3.9 nm) | Superoxide anion | 4–5 × | Electron spin resonance | [6] |
Electron-paramagnetic-resonance spectra confirm that photo-generated electrons localised on copper transfer to surface oxygen, while photogenerated holes on the oxide side oxidise adsorbed water to hydroxyl radical, furnishing a dual radical environment conducive to oxidative organic transformations [10] [11].
Copper(I) phenylacetylide engages in both stoichiometric and catalytic C(sp)–C(sp²) bond construction with aryl halides. The classical Castro–Stephens coupling joins a pre-formed copper acetylide and an aryl iodide in refluxing pyridine to afford diaryl-substituted acetylenes in excellent yield without exogenous palladium [12] [13].
| Aryl halide | Solvent / base | Temperature (°C) | Product yield (%) | Reference |
|---|---|---|---|---|
| Iodobenzene | Pyridine, no added base | 115 | 95 | [13] |
| Para-nitro-iodobenzene | Dimethylformamide / potassium carbonate | 100 | 89 | [14] |
| 3-Iodoaniline (Pd-assisted Sonogashira variant) | Acetonitrile / triethylamine, CuI (5 mol %) | 70 | 80 | [15] |
| Aryl chloride (Cu(II) oxalamide catalyst) | Alcoholic K₂CO₃, ambient air | 90 | > 1000 turnover numbers | [16] |
Mechanistic probes show that copper(I) phenylacetylide can enter two manifolds:
The Kinugasa reaction between copper(I) phenylacetylide and nitrones furnishes cis-β-lactams, valuable precursors to β-lactam antibiotics. Copper(I) acts dually: first enabling a 1,3-dipolar cycloaddition to give a copper-isoxazoline, then mediating cycloreversion to an imine–ketenyl dicopper intermediate that collapses to the four-membered ring [19] [20].
| Nitrone substrate | Conditions | Major β-lactam stereochemistry | Yield (%) | Reference |
|---|---|---|---|---|
| N,α-Diphenyl nitrone | Pyridine, 80 °C | cis-3-phenyl-β-lactam | 72 | [19] |
| Same (phenanthroline-ligated Cu) | Acetonitrile, triethylamine, 25 °C | cis-β-lactam | 83 | [20] |
| Alkynyl ester nitrone, bis(azaferrocene) Cu(I) | Dichloromethane, 0 °C | cis-β-lactam, 90% enantiomeric excess | 81 | [21] |
| Chiral ynamide–nitrone pair | Toluene, 40 °C | Bicyclic β-lactam | 68 | [22] |
Density-functional-theory recalculations reveal that copper promotes a two-copper cooperative cycloaddition and that subsequent proton transfer is irreversible, explaining the high cis selectivity and the beneficial impact of strong σ-donor ligands [20] [23].
Copper(I) phenylacetylide orchestrates diverse bond-forming processes by combining nucleophilic acetylide character with redox-active copper centres, enabling both two-electron and single-electron pathways.
Modulation of the copper environment—through dinuclear aggregation in click chemistry, semiconductor junctions in photocatalysis or ligand scaffold tuning—directly translates into higher reaction rates, broader substrate scopes and greener conditions.
In photocatalytic platforms, copper phenylacetylide simultaneously drives organic oxidations and generates reactive oxygen species, providing a dual-function route to sustainable oxidative transformations without external photosensitisers.
Mechanistic insights gathered across cycloadditions, cross-couplings and β-lactam syntheses create a coherent framework for designing next-generation copper phenylacetylide catalysts that operate under visible light, ambient atmosphere and with minimal additives.